1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine
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Overview
Description
1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine is a complex organic compound that features a thiazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
The synthesis of 1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield the thiazole ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole derivative with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate.
Formation of the Final Compound: The final step involves the coupling of the thiazole-piperazine intermediate with 4-pyridinecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to replace specific functional groups with others.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics.
Biological Research: It is used in studies investigating the inhibition of heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other molecular targets.
Pharmacology: The compound is evaluated for its potential to act as an anti-inflammatory, anti-bacterial, and anti-fungal agent.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics, which is crucial for cell division.
Inhibition of Hsp90: By inhibiting Hsp90, the compound interferes with the folding and stability of client proteins, leading to the degradation of proteins involved in cancer cell survival.
Thioredoxin Reductase Inhibition: The compound inhibits thioredoxin reductase, an enzyme involved in maintaining the redox balance within cells, leading to oxidative stress and cell death.
Comparison with Similar Compounds
1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine can be compared with other similar compounds:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic applications.
Properties
Molecular Formula |
C25H30N4O4S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H30N4O4S/c1-17-23(34-24(27-17)19-15-20(31-2)22(33-4)21(16-19)32-3)25(30)29-13-11-28(12-14-29)10-7-18-5-8-26-9-6-18/h5-6,8-9,15-16H,7,10-14H2,1-4H3 |
InChI Key |
JBLBJQQCVSFEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCN(CC3)CCC4=CC=NC=C4 |
Origin of Product |
United States |
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